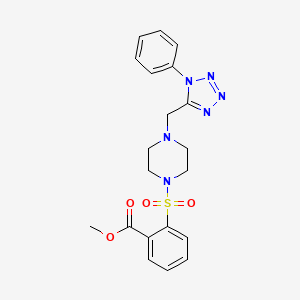
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
カタログ番号:
B2646712
CAS番号:
2034357-17-8
分子量:
440.37
InChIキー:
OWGFVBPYSIBOBQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains sulfonamide groups, which are known for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, UV/VIS, and FTIR spectroscopy . These techniques would provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfonamide groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学的研究の応用
Bacterial Infections Treatment
- Bacterial Meningitis : Sulfonamides like Gantrisin have been used to treat bacterial meningitis and various infections, showing satisfactory results in most cases. However, side effects like anorexia, nausea, and vomiting were reported in some patients (Rhoads, Svec, & Rohr, 1950).
Antimalarial Effects
- Plasmodium falciparum : Sulfonamides have been studied for their effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating the potential antimalarial value of sulfonamides and related compounds (Degowin, Eppes, Carson, & Powell, 1966).
Cancer Research
- Phase I and II Clinical Trials : Sulfonamide derivatives have been explored in clinical trials for their antitumor activity, with some showing reproducible and reversible toxicity along with evidence of antitumor activity (Von Hoff et al., 1978).
Environmental and Exposure Assessment
- Perfluorinated Sulfonamides : Studies have been conducted to understand the occurrence and human exposure to perfluorinated sulfonamides, which are used in various consumer products for surface protection (Shoeib et al., 2005).
Allergy and Hypersensitivity Reactions
- Hypersensitivity Reactions : The prevalence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions has been studied to understand the metabolism and detoxification processes related to sulfonamides (Rieder et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFVBPYSIBOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydr...
Cat. No.: B2646629
CAS No.: 29275-88-5; 50738-63-1
3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutyl...
Cat. No.: B2646631
CAS No.: 1251598-83-0
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxypheny...
Cat. No.: B2646633
CAS No.: 840497-55-4
Methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl...
Cat. No.: B2646634
CAS No.: 865199-59-3

![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)
![2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2646641.png)
![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)
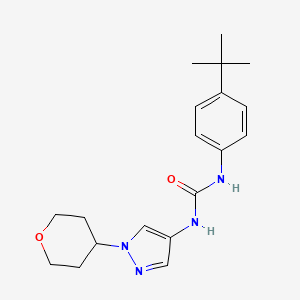
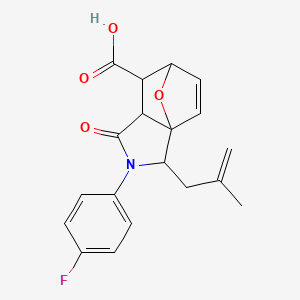
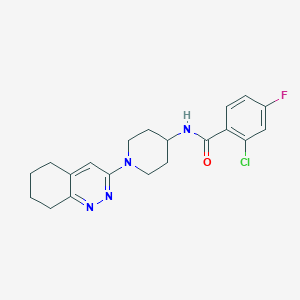
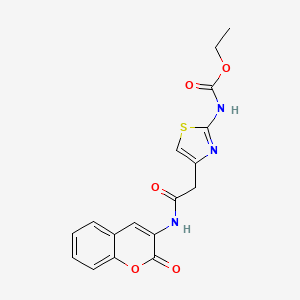
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
